4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride
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Overview
Description
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, substituted with benzyl and methoxyphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride typically involves multi-step organic reactions One common method involves the condensation of 4-methoxybenzylamine with benzaldehyde to form an imine intermediate This intermediate is then subjected to cyclization under acidic conditions to form the pyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzylamine: A related compound with similar structural features but lacking the pyridine ring.
4-benzyl-1-methyl-piperidine: Another heterocyclic compound with a piperidine ring instead of a pyridine ring.
4-methoxyphenyl)methylcarbinol: A compound with a similar methoxyphenylmethyl group but different overall structure.
Uniqueness
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride is unique due to its specific combination of functional groups and heterocyclic structure
Properties
IUPAC Name |
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-22-20-9-7-19(8-10-20)16-21-13-11-18(12-14-21)15-17-5-3-2-4-6-17;/h2-11H,12-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUFRGDCBOZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=CC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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